3-Chlorobenzyl methyl sulfide
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Overview
Description
3-Chlorobenzyl methyl sulfide is an organic compound with the molecular formula C8H9ClS It consists of a benzene ring substituted with a chlorine atom and a methyl sulfide group
Mechanism of Action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobenzyl methyl sulfide typically involves the reaction of 3-chlorobenzyl chloride with sodium methyl sulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Chlorobenzyl chloride+Sodium methyl sulfide→3-Chlorobenzyl methyl sulfide+Sodium chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding thiol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (amines, alkoxides), polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: 3-Chlorobenzyl methyl sulfoxide, 3-Chlorobenzyl methyl sulfone.
Reduction: 3-Chlorobenzyl thiol.
Substitution: Products depend on the nucleophile used, e.g., 3-Chlorobenzyl amine, 3-Chlorobenzyl ether.
Scientific Research Applications
3-Chlorobenzyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Benzyl methyl sulfide: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chlorobenzyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
3-Chlorobenzyl thiol: The thiol analog of 3-Chlorobenzyl methyl sulfide, with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methyl sulfide group, which confer distinct reactivity patterns. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
1-chloro-3-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQRHXYQFAARKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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